2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid

Description

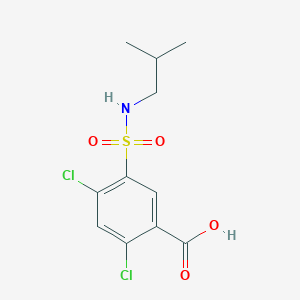

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is a benzoic acid derivative featuring two chlorine substituents at the 2- and 4-positions of the aromatic ring and an isobutylsulfamoyl (-SO₂NH-(CH₂CH(CH₃)₂)) group at the 5-position.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-(2-methylpropylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO4S/c1-6(2)5-14-19(17,18)10-3-7(11(15)16)8(12)4-9(10)13/h3-4,6,14H,5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZSFWOSJFUAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid serves primarily as an intermediate in the synthesis of various pharmaceutical agents. Its most notable application is in the production of Furosemide , a potent diuretic used to treat conditions such as hypertension and edema associated with heart failure and renal disorders. The compound's structure allows it to interact effectively with biological systems, enhancing its utility in drug formulation.

Synthesis of Furosemide

The synthesis of Furosemide involves several steps where this compound is crucial. The process typically includes:

- Sulfonation : Using chlorosulfonic acid and 2,4-dichlorobenzoic acid as starting materials.

- Ammoniation : Following sulfonation, the product undergoes ammoniation to yield the sulfamoyl derivative.

- Purification : The crude product is purified through recrystallization techniques to achieve high purity necessary for pharmaceutical use.

Research Findings and Case Studies

Recent studies have further elucidated the potential applications of this compound beyond its role as a pharmaceutical intermediate.

Antimicrobial Properties

Research has indicated that derivatives synthesized from this compound exhibit significant antimicrobial activity. A study evaluated hydrazone derivatives from benzoic acid moieties, demonstrating effective bactericidal properties against strains like Escherichia coli and Bacillus subtilis. The findings suggest that modifications to the benzoic acid structure can enhance antimicrobial efficacy, making it a potential candidate for developing new antibiotics amidst rising drug resistance .

Carbonic Anhydrase Inhibition

Another area of investigation involves sulfanilamide-diazo derivatives that incorporate benzoic acid moieties, including this compound. These compounds have been studied for their ability to selectively inhibit carbonic anhydrase II (hCA II), showing promise in reducing side effects associated with traditional sulfonamide therapies . This specificity could lead to improved therapeutic profiles for treating conditions requiring carbonic anhydrase inhibition.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Key Compounds for Comparison

The following analogs are selected based on structural and functional similarity:

2,4-Dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4): Features a sulfamoyl (-SO₂NH₂) group at the 5-position .

2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid (CAS 95454-00-5): Contains a diethylsulfamoyl (-SO₂N(C₂H₅)₂) group .

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid : Target compound with an isobutylsulfamoyl (-SO₂NH-(CH₂CH(CH₃)₂)) substituent.

Physicochemical and Structural Comparison

Biological Activity

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of 326.2 g/mol. The compound features a benzoic acid core substituted with two chlorine atoms and an isobutylsulfamoyl group, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby interfering with substrate binding and catalytic processes. This mechanism is crucial in regulating various cellular functions, including apoptosis and cell proliferation .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, studies have demonstrated that it can effectively inhibit the growth of various cancer cell lines by targeting anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancer cells . The compound's ability to induce apoptosis in these cells makes it a promising candidate for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2,4-Dichlorobenzoic acid | Moderate enzyme inhibition | Lacks isobutylsulfamoyl group |

| 5-Isobutylsulfamoyl-benzoic acid | Limited reactivity | No chlorine substituents |

| This compound | Strong enzyme inhibition & anticancer effects | Combination of chlorine and sulfamoyl group |

The unique combination of chlorine and the isobutylsulfamoyl group enhances the compound's reactivity and biological activity compared to its analogs .

Study on Anticancer Activity

A notable study explored the effects of this compound on lymphoma cell lines. The compound exhibited potent binding to Mcl-1 with an inhibition constant (K) value of approximately 100 nM, demonstrating its potential as a dual inhibitor against both Mcl-1 and Bfl-1 proteins. This dual selectivity could provide a therapeutic advantage in overcoming resistance mechanisms commonly seen in cancer treatments .

Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested for their antimicrobial properties against various bacterial strains. The results indicated that certain modifications to the sulfamoyl group significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents.

Q & A

Q. What are the critical considerations for designing a synthetic route for 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid?

Methodological Answer:

- Key Functional Groups : The presence of sulfamoyl, chloro, and benzoic acid groups requires sequential protection/deprotection strategies. For example, sulfamoyl groups are sensitive to strong acids/bases and may require mild conditions (e.g., THF/H₂O at pH 7–8 for nucleophilic substitutions) to avoid decomposition .

- Reagent Selection : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the isobutylsulfamoyl group, but chloride substituents may require inert atmospheres to prevent side reactions .

- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended to separate polar byproducts .

Q. How do the chloro and sulfamoyl substituents influence the compound’s reactivity in biological assays?

Methodological Answer:

- Chloro Groups : Enhance electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., cysteine proteases). Use fluorescence quenching assays to monitor binding kinetics .

- Sulfamoyl Group : Acts as a hydrogen-bond donor/acceptor. Competitive inhibition studies (e.g., IC₅₀ determination via enzyme-linked assays) can quantify its role in target engagement .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in DMSO-d₆) to resolve overlapping signals from aromatic protons and sulfamoyl NH groups .

- Purity Assessment : UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) at 254 nm, with a detection limit of ≤0.1% impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to identify conformational flexibility in the sulfamoyl and isobutyl groups that may cause signal splitting .

- Computational Validation : Perform DFT (density functional theory) calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with crystallographic data .

Q. What strategies optimize yield in large-scale synthesis while minimizing hazardous byproducts?

Methodological Answer:

Q. How do structural analogs (e.g., 4-Chloro-5-sulfamoyl derivatives) inform SAR studies?

Methodological Answer:

- Comparative Activity Profiling : Test analogs in parallel via high-throughput screening (HTS) against target enzymes (e.g., carbonic anhydrase isoforms). Use CoMFA (Comparative Molecular Field Analysis) to map steric/electronic contributions .

- Crystallographic Overlays : Resolve co-crystal structures with analogs to identify conserved binding motifs (e.g., sulfamoyl-Zn²⁺ interactions in metalloenzymes) .

Q. What methodologies validate the absence of genotoxic impurities in pharmaceutical-grade batches?

Methodological Answer:

- ICH M7 Compliance : Use Ames test (+/- metabolic activation) and in silico tools (e.g., Derek Nexus) to assess mutagenic potential of impurities like 2,4-dichlorobenzoic acid .

- LC-MS/MS Quantification : Develop a validated method with a LOQ (limit of quantification) ≤1 ppm for trace impurity analysis .

Q. How can computational models predict the compound’s metabolic stability?

Methodological Answer:

- CYP450 Metabolism Prediction : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., benzylic positions on the isobutyl group). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

- Pharmacokinetic Modeling : Apply PBPK (physiologically based pharmacokinetic) models to simulate absorption/distribution profiles based on logP and pKa values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.